molecular formula C7H5BrFIO B2930422 3-Bromo-5-fluoro-2-iodoanisole CAS No. 1935372-87-4

3-Bromo-5-fluoro-2-iodoanisole

Cat. No.: B2930422
CAS No.: 1935372-87-4
M. Wt: 330.923
InChI Key: AUYGCNDZRSODDO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodoanisole is a chemical compound with the molecular formula C7H5BrFIO. It has a molecular weight of 330.92 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1-fluoro-2-iodo-3-methoxybenzene . The InChI code is 1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Polymer and Organic Photovoltaic Devices : Compounds similar to 3-Bromo-5-fluoro-2-iodoanisole, such as 4-bromoanisole, have been utilized as versatile processing additives to control phase separation and purity in semiconducting polymer blends. This application is crucial for improving the efficiency of organic photovoltaic devices by enhancing the aggregation of specific polymer components, thereby optimizing the morphology for better electronic properties (Liu et al., 2012).

  • Synthesis of Highly Fluorinated Compounds : In the synthesis of highly fluorinated biphenols and bisanisoles, multiply fluorine-substituted iodo anisoles have been efficiently coupled in Ullmann-type reactions. These reactions are selective and tolerate other halogens, demonstrating the utility of halogenated anisoles in accessing fluorinated compounds for material science applications (Francke et al., 2010).

Applications in Chemical Engineering

  • Synthesis of Dyes and Thermal Papers : The synthesis of 4-bromo-3-methylanisole, a compound used in producing black fluorane dye for thermal paper manufacturing, showcases the industrial application of bromo-substituted anisoles. A continuous, homogeneous bromination technology in a modular microreaction system offers a high-selective approach with minimal by-products, illustrating the compound's role in improving manufacturing processes (Xie et al., 2020).

Safety and Hazards

3-Bromo-5-fluoro-2-iodoanisole is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-Bromo-5-fluoro-2-iodoanisole may also interact with various biological targets.

Mode of Action

It is known that ortho-lithiation, a process that involves the substitution of a hydrogen atom in the ortho position of an aromatic compound, can be effectively carried out on bromine and iodine bearing aryl substrates . This suggests that this compound may undergo similar reactions.

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound is solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given the broad range of biological activities associated with similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. For this compound, it is known that the compound is stable at ambient temperature

Properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYGCNDZRSODDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935372-87-4
Record name 3-Bromo-5-fluoro-2-iodoanisole
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